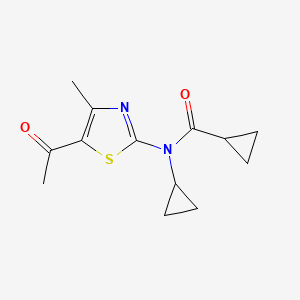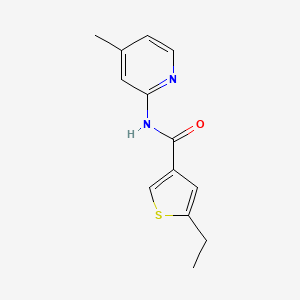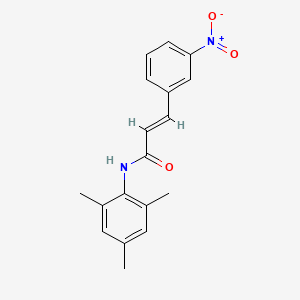![molecular formula C17H15FN4O B10952331 [7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone](/img/structure/B10952331.png)
[7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a fluorophenyl group and a pyrrolidinylmethanone moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the fluorophenyl group and the pyrrolidinylmethanone moiety under controlled conditions. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the desired transformations.
Industrial Production Methods
For large-scale production, the synthesis of this compound may be optimized to enhance yield and purity. Industrial methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality. The use of automated systems and real-time monitoring can further streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and stability.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic properties.
Substitution: Substitution reactions can replace one functional group with another, potentially enhancing or diminishing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for probing biological pathways and understanding molecular mechanisms.
Medicine
In medicine, 7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play critical roles in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and influencing cellular pathways. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in various chemical applications.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
Compared to similar compounds, 7-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions
Properties
Molecular Formula |
C17H15FN4O |
|---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H15FN4O/c18-13-5-3-12(4-6-13)15-7-8-19-16-11-14(20-22(15)16)17(23)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2 |
InChI Key |
KSGIEQHZGMQUMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN3C(=CC=NC3=C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-[(2-benzylphenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952248.png)


![N'-[(E)-(4-chlorophenyl)methylidene]-2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10952279.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10952282.png)

![N-(4-chlorobenzyl)-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B10952295.png)
![7-(difluoromethyl)-N-(4-fluorobenzyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10952301.png)

![5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10952323.png)
![4-[3-(morpholin-4-yl)propyl]-5-[1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10952330.png)
![N-[ethyl(phenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10952332.png)
![4-[3-[(4-chlorophenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952333.png)
![N-{[4-(benzyloxy)phenyl]carbamothioyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10952334.png)
